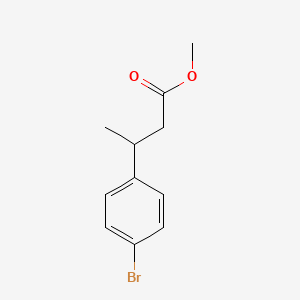

Methyl 3-(4-bromophenyl)butanoate

CAS No.: 1021735-42-1

Cat. No.: VC2856927

Molecular Formula: C11H13BrO2

Molecular Weight: 257.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021735-42-1 |

|---|---|

| Molecular Formula | C11H13BrO2 |

| Molecular Weight | 257.12 g/mol |

| IUPAC Name | methyl 3-(4-bromophenyl)butanoate |

| Standard InChI | InChI=1S/C11H13BrO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 |

| Standard InChI Key | PUJGRHDQMSUGGT-UHFFFAOYSA-N |

| SMILES | CC(CC(=O)OC)C1=CC=C(C=C1)Br |

| Canonical SMILES | CC(CC(=O)OC)C1=CC=C(C=C1)Br |

Introduction

Overview of Methyl 3-(4-Bromophenyl)butanoate

Methyl 3-(4-bromophenyl)butanoate is an organic compound classified as an ester. It contains a methyl group esterified with a butanoic acid derivative, where the butanoic acid chain is substituted with a bromophenyl group at the third carbon. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility and potential biological applications.

Applications in Organic Synthesis

Methyl 3-(4-bromophenyl)butanoate serves as an intermediate in the synthesis of more complex molecules, particularly in:

-

Pharmaceuticals: The bromophenyl moiety can be used to introduce halogen functionality for further derivatization.

-

Agrochemicals: Its structure allows for modifications that may yield biologically active compounds.

Potential Biological Activity

While specific biological activities for this compound are not detailed in the search results, structurally similar compounds have shown:

-

Anticancer properties: Brominated aromatic systems often exhibit cytotoxic effects.

-

Anti-inflammatory effects: Halogenated phenyl derivatives are known to modulate inflammatory pathways.

-

Antimicrobial activity: Ester functionalities combined with halogenated phenyl groups can enhance antimicrobial potency.

Synthesis Pathways

The synthesis of methyl 3-(4-bromophenyl)butanoate typically involves:

-

Esterification Reaction:

-

Reacting 3-(4-bromophenyl)butanoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

-

-

Bromination of Phenyl Precursors:

-

Introducing the bromine atom into the para-position of a phenyl ring before coupling it with the butanoic acid chain.

-

These steps ensure high purity and yield, making it suitable for further applications.

Physical and Spectroscopic Characteristics

| Property | Details |

|---|---|

| Appearance | Likely a colorless to light yellow liquid or solid |

| Boiling Point (Est.) | Not explicitly available |

| Spectroscopic Data | Expected to show characteristic peaks: |

| - IR: Ester carbonyl stretch (~1735 cm⁻¹) | |

| - NMR: Signals for aromatic protons, methylene, and methyl groups |

Hazards

-

Like many brominated aromatic compounds, methyl 3-(4-bromophenyl)butanoate may pose risks such as skin irritation or respiratory issues upon inhalation.

-

Proper handling procedures should be followed to avoid exposure.

Storage

-

Store in a cool, dry place away from direct sunlight.

-

Ensure containers are tightly sealed to prevent hydrolysis or degradation.

Comparative Analysis with Related Compounds

To contextualize its properties, the table below compares methyl 3-(4-bromophenyl)butanoate with structurally similar compounds:

| Compound Name | Functional Groups | Key Applications |

|---|---|---|

| Methyl 3-(4-chlorophenyl)butanoate | Chlorophenyl, ester | Precursor in pharmaceutical synthesis |

| Ethyl 3-(4-bromophenyl)propanoate | Bromophenyl, ester | Intermediate for agrochemicals |

| Methyl 3-(3-bromophenyl)butanoate | Meta-bromophenyl, ester | Research on regioselective activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume